Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C13H10BrF3N2O2 |
|---|---|
Molecular Weight |
363.13 g/mol |
IUPAC Name |
ethyl 5-bromo-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10BrF3N2O2/c1-2-21-12(20)10-7-18-19(11(10)14)9-5-3-4-8(6-9)13(15,16)17/h3-7H,2H2,1H3 |
InChI Key |
QOWPWCANHNPTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be constructed through a cyclization reaction involving hydrazine and an appropriate β-diketone or β-ketoester.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under radical conditions.
Trifluoromethyl Iodide (CF3I): Used for introducing the trifluoromethyl group via nucleophilic substitution.
Sulfuric Acid or p-Toluenesulfonic Acid: Used as catalysts for esterification reactions.
Major Products Formed
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
Oxides and Dehalogenated Products: Formed through oxidation and reduction reactions.
Carboxylic Acids: Formed through hydrolysis of the ester group.
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate has shown potential in the development of new therapeutic agents due to its diverse biological activities.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing promising results with IC50 values suggesting moderate potency in inhibiting cancer cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
The mechanism of action appears to involve the inhibition of enzymes critical for cell proliferation, potentially leading to apoptosis in cancer cells .
- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties. It demonstrated significant activity against Gram-positive bacteria, with lower Minimum Inhibitory Concentration (MIC) values compared to Gram-negative strains.
| Compound | MIC (µg/ml) |
|---|---|
| Ethyl 5-bromo... | 12.5 (B. subtilis) |
| Control (Standard Antibiotic) | 0.5 |
These findings suggest that the compound may be useful in developing new antibacterial agents .
2. Agrochemical Applications
The introduction of trifluoromethyl groups in pyrazole derivatives is known to enhance herbicidal activity. This compound has been investigated for its potential use as a herbicide, particularly due to its structural similarity to known agrochemicals that target specific weed species .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:
- Bromination : Introduction of bromine at the 5-position of the pyrazole ring.
- Trifluoromethylation : Addition of trifluoromethyl groups to enhance biological activity.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies have highlighted the applications and efficacy of this compound:
- Study on Anticancer Efficacy : A research team conducted a series of experiments evaluating the compound's effects on various cancer cell lines, revealing its potential as a lead compound for further drug development targeting specific cancers .
- Investigation into Antibacterial Properties : Another study focused on assessing the antibacterial activity against common pathogens, demonstrating that modifications in structure significantly affect potency and selectivity against different bacterial strains .
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom and pyrazole ring contribute to the compound’s binding affinity to target proteins and enzymes, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
| Compound Name | Substituent at Position 1 | Substituent at Position 5 | Carboxylate Position | Key Properties/Activities | References |
|---|---|---|---|---|---|
| Target Compound | 3-(Trifluoromethyl)phenyl | Bromo | 4 | Potential for functionalization | [20] |
| Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | 4-Bromophenyl | Amino | 4 | Unknown activity; amino group for reactivity | [14] |
| GeGe3 (Ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl)phenyl)ureido)-1H-pyrazole-4-carboxylate) | 2-Hydroxypentyl | Ureido | 4 | Anti-angiogenic (inhibits HUVEC migration) | [2, 3] |
| Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Phenyl | Trifluoromethyl | 4 | Intermediate for antifungal agents | [15] |
| Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | Unsubstituted | Trifluoromethyl | 3 | Bromine at position 4; no biological data | [19] |
Key Observations:
Bromine at position 5 (target compound) offers a handle for Suzuki or Ullmann couplings, unlike amino or ureido groups in analogs .
Biological Activity: GeGe3’s anti-angiogenic activity is attributed to its ureido substituent, which may interact with endothelial cell receptors . Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (compound 7 in ) is a precursor to antifungal carboxamides, highlighting the importance of trifluoromethyl groups in agrochemical applications .
Physicochemical Properties :
- Molecular weight and lipophilicity vary significantly. For example, the target compound (estimated MW: ~362 g/mol) is heavier than GeGe3 (MW: ~449 g/mol) due to bromine vs. ureido substituents .
- The hydroxypentyl chain in GeGe3 increases solubility compared to the hydrophobic trifluoromethylphenyl group in the target compound .
Biological Activity
Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate (CAS No. 110821-38-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The structure includes a pyrazole ring, a bromine atom, and a trifluoromethyl group, which may contribute to its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
Several studies have reported that pyrazole derivatives possess anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in cell cultures, indicating a mechanism that could be beneficial in managing inflammatory diseases .
Anticancer Activity
Emerging evidence suggests that this compound may have anticancer properties. In cell line studies, it has shown the ability to induce apoptosis in cancer cells, particularly those associated with breast and lung cancers. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and facilitates interaction with biological membranes, potentially leading to altered enzyme activity or receptor binding.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain .
Study 2: Anti-inflammatory Mechanisms
In another investigation, the compound was administered in a murine model of inflammation. The results demonstrated a reduction in paw edema and serum levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
